molecular formula C8H5ClN2O2 B12978215 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B12978215
M. Wt: 196.59 g/mol
InChI Key: CSDQJWLSARXEGJ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-azaindole with chlorinating agents to introduce the chlorine atom at the 7-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the chlorine atom at a different position.

    6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with the chlorine atom at the 6-position.

    7-Chloro-1H-imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)3-5(11-7)8(12)13/h1-3,10H,(H,12,13)

InChI Key

CSDQJWLSARXEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N=C(C=C21)C(=O)O)Cl

Origin of Product

United States

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